molecular formula C8H17NO B13400693 Heptanamide, N-methyl- CAS No. 3400-24-6

Heptanamide, N-methyl-

Cat. No.: B13400693
CAS No.: 3400-24-6
M. Wt: 143.23 g/mol
InChI Key: PRCOHDSOXCGBAX-UHFFFAOYSA-N
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Description

Heptanamide, N-methyl- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . Heptanamide, N-methyl- is characterized by its aliphatic acyclic structure, which includes a carbonyl group, a carboxamide group, and a methyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of Heptanamide, N-methyl- typically involves the reaction of heptanoic acid with N-methylamine. This reaction can be facilitated by using acyl chlorides or anhydrides as intermediates . The general reaction conditions include:

    Reactants: Heptanoic acid, N-methylamine

    Catalysts: Acid chlorides or anhydrides

    Solvents: Organic solvents such as dichloromethane or toluene

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial production methods may involve continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Heptanamide, N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid or sodium hydroxide.

Scientific Research Applications

Heptanamide, N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Heptanamide, N-methyl- involves its interaction with specific molecular targets. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The pathways involved may include binding to active sites of enzymes and facilitating chemical transformations.

Comparison with Similar Compounds

Heptanamide, N-methyl- can be compared with other fatty amides such as:

Heptanamide, N-methyl- is unique due to its specific structure and the presence of a methyl group on the nitrogen atom, which influences its reactivity and interactions.

Properties

CAS No.

3400-24-6

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methylheptanamide

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(10)9-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

PRCOHDSOXCGBAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC

Origin of Product

United States

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